molecular formula C19H21N3O4 B11989640 2-(2-Isopropyl-5-methylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 99004-38-3

2-(2-Isopropyl-5-methylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No.: B11989640
CAS No.: 99004-38-3
M. Wt: 355.4 g/mol
InChI Key: AJWKLOMLVPXTLC-RGVLZGJSSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a methylphenoxy group, and a nitrobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the phenoxyacetohydrazide intermediate, followed by the introduction of the nitrobenzylidene group through a condensation reaction. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-(2-Isopropyl-5-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methyl-4-nitrosophenol
  • 2,6-Dimethyl-4-nitrosophenol
  • 3-Methyl-4-nitrosophenol

Uniqueness

Compared to these similar compounds, 2-(2-Isopropyl-5-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

99004-38-3

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21N3O4/c1-13(2)17-9-4-14(3)10-18(17)26-12-19(23)21-20-11-15-5-7-16(8-6-15)22(24)25/h4-11,13H,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

AJWKLOMLVPXTLC-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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